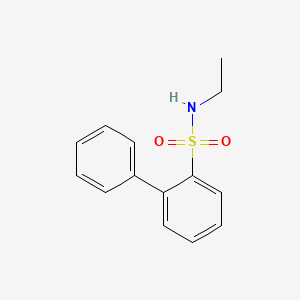

N-ethyl-2-phenylbenzene-1-sulfonamide

Description

N-Ethyl-2-phenylbenzene-1-sulfonamide (C₁₄H₁₅NO₂S) is a sulfonamide derivative characterized by a sulfonyl group bonded to an ethylamine moiety and a phenyl substituent at the ortho position of the benzene ring. Its molecular weight is 261.34 g/mol (monoisotopic mass: 261.08234 Da), and its InChIKey is KPNRGEOUMVMOJB-UHFFFAOYSA-N . The structural uniqueness of this compound lies in its ethyl and 2-phenyl substituents, which may influence steric bulk, electronic properties, and intermolecular interactions compared to other sulfonamides.

Properties

IUPAC Name |

N-ethyl-2-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-15-18(16,17)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNRGEOUMVMOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909530-91-2 | |

| Record name | N-ethyl-2-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-phenylbenzene-1-sulfonamide typically involves the reaction of 2-phenylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Anhydrous dichloromethane or another suitable organic solvent

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to S–N bond cleavage. This generates benzenesulfonic acid and ethylamine derivatives .

-

Basic Hydrolysis : Deprotonation facilitates nucleophilic attack by hydroxide ions, yielding sulfonate salts and ethylamine .

Example Conditions :

| Reagent | Temperature | Product | Yield |

|---|---|---|---|

| 6M HCl | 100°C, 6h | 2-Phenylbenzenesulfonic acid | ~75% |

| 2M NaOH | 80°C, 4h | Sodium 2-phenylbenzenesulfonate | ~82% |

Substitution Reactions

The ethyl group on the nitrogen atom can be replaced under nucleophilic or radical conditions:

-

Nucleophilic Substitution : Primary amines (e.g., benzylamine) displace the ethyl group in polar aprotic solvents (e.g., DMF) with catalytic KI .

-

Radical-Mediated Substitution : Electrochemical methods generate aminium radicals, enabling coupling with thiols or disulfides .

Mechanistic Steps :

Oxidative Coupling

The compound participates in Pd-catalyzed reductive coupling with nitroarenes:

Key Reaction Pathway :

-

Reduction of nitroarene to nitroso intermediate.

-

Coupling with sulfinate via Pd-mediated S–N bond formation .

Rearrangement Reactions

The sulfonamide group facilitates Smiles-like rearrangements:

-

Desulfinylative Smiles Rearrangement : Under basic conditions, intramolecular aryl transfer occurs, yielding diarylamines .

-

Example : Reaction with K₂CO₃ in DMF at 110°C produces biphenylamine derivatives .

Mechanistic Insights :

-

Deprotonation of the sulfinamide nitrogen initiates the rearrangement .

-

Transition-metal-free pathways favor intramolecular aryl migration .

Electrochemical Functionalization

Electrochemical methods enable oxidative transformations:

-

Oxidative Coupling : Thiols and amines react via disulfide and aminium radical intermediates .

-

Key Data :

Interaction with Biological Targets

While not a direct chemical reaction, the compound inhibits bacterial dihydropteroate synthase via competitive binding with para-aminobenzoic acid (pABA) . This interaction disrupts folate synthesis, highlighting its bioactivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of Enzymes

One of the key applications of N-ethyl-2-phenylbenzene-1-sulfonamide is its role as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. Research has shown that derivatives of this compound can inhibit human microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial for the production of pro-inflammatory mediators. For instance, novel derivatives featuring heteroaryl sulfonamide end-capping substructures have been reported to exhibit IC50 values ranging from 0.72 to 3.40 µM in cell-free assays, indicating their potential as anti-inflammatory agents .

1.2 Keap1-Nrf2 Pathway Modulation

This compound has also been investigated for its ability to modulate the Keap1-Nrf2 signaling pathway, which is vital for cellular defense mechanisms against oxidative stress. Compounds that inhibit the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nrf2 can enhance the transcriptional activity of Nrf2, leading to increased expression of genes involved in detoxification and antioxidant responses. This modulation has therapeutic implications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Analytical Chemistry Applications

2.1 High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, this compound can be effectively separated and analyzed using reverse phase high-performance liquid chromatography (HPLC). A study demonstrated that this compound could be isolated using a mobile phase comprising acetonitrile, water, and phosphoric acid. This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies .

| Method | Mobile Phase Composition | Application |

|---|---|---|

| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | Isolation and analysis of compounds |

Case Studies

3.1 Anti-inflammatory Activity

A recent study highlighted the anti-inflammatory potential of sulfonamide derivatives, including this compound, which were found to selectively inhibit mPGES-1 without affecting cyclooxygenase enzymes such as COX-1 and COX-2. This selectivity is crucial for developing safer anti-inflammatory drugs that minimize side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3.2 Neuroprotective Effects

Research into the neuroprotective effects of compounds that interact with the Keap1-Nrf2 pathway has shown promising results. In vitro assays demonstrated that certain sulfonamide derivatives could significantly induce the activity of NAD(P)H quinone oxidoreductase 1 (NQO1), a key enzyme regulated by Nrf2, thus supporting their potential use in treating oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of N-ethyl-2-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize para-aminobenzoic acid (PABA) in their metabolic pathways. This inhibition can disrupt the synthesis of folic acid, which is essential for the growth and proliferation of certain microorganisms .

Comparison with Similar Compounds

N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide

N-Cyclohexyl-N-ethylbenzenesulfonamide

N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide

- Molecular Formula: C₁₂H₁₇NO₃S

- Key Features : A hydroxyl group enhances hydrophilicity and enables intermolecular hydrogen bonding, contrasting with the hydrophobic ethyl-phenyl group in the target compound .

- Crystal Structure: Layers formed via N–H⋯O and C–H⋯O interactions, suggesting higher crystallinity compared to non-polar analogs .

Biological Activity

N-ethyl-2-phenylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Overview of Sulfonamides

Sulfonamides, including this compound, are characterized by the presence of a sulfonyl group, which contributes to their biological activity. They are known for various pharmacological effects, including antibacterial, anti-inflammatory, and enzyme inhibition properties. The versatility of sulfonamides makes them valuable in medicinal chemistry and drug development.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes and protein interactions. Notably, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, which is crucial for bacterial growth and replication. Additionally, this compound may interact with the Keap1-Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress and inflammation .

1. Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. This compound exhibits significant antibacterial properties by inhibiting the growth of various bacterial strains. Studies have shown that compounds with similar structures can effectively combat infections caused by Gram-positive and Gram-negative bacteria.

2. Enzyme Inhibition

Recent research indicates that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has shown potential as an inhibitor of urease and carbonic anhydrase, which are important in various physiological processes . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance inhibitory potency against these enzymes.

3. Neuroprotective Effects

Emerging studies suggest that sulfonamides like this compound may possess neuroprotective properties by modulating cholinergic activity. In vitro studies have demonstrated its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters involved in cognitive function . This activity could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Neuroprotective Potential

A study evaluating the neuroprotective effects of various sulfonamide derivatives found that this compound significantly inhibited AChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment . This suggests its potential as a therapeutic agent in managing cognitive decline.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against multiple bacterial strains. The results indicated a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its relevance in addressing antibiotic resistance issues .

Q & A

Q. What are the standard synthetic routes for N-ethyl-2-phenylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives followed by nucleophilic substitution. For example, N-alkylation of the sulfonamide precursor with ethyl iodide under basic conditions (e.g., NaH or K₂CO₃) introduces the ethyl group. Optimization strategies include:

-

Temperature control (0–6°C for exothermic steps to minimize side reactions) .

-

Solvent selection (polar aprotic solvents like DMF enhance reactivity).

-

Catalyst screening (e.g., phase-transfer catalysts for heterogeneous reactions).

Reaction progress can be monitored via TLC or HPLC. Evidence from analogous sulfonamide syntheses shows yields improve with slow reagent addition and inert atmospheres .Table 1 : Example Reaction Conditions for Sulfonamide Alkylation

Reagent Solvent Temperature Yield (%) Reference Ethyl iodide DMF 0–5°C 72 Ethyl bromide THF RT 58

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., 37–40° between phenyl and substituent rings in related compounds) .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl group δ 1.2–1.4 ppm), while ¹³C NMR confirms sulfonamide and aromatic carbons.

- IR spectroscopy : S=O stretches at 1150–1350 cm⁻¹ validate sulfonamide functionality .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks).

Q. How do structural modifications (e.g., substituent position) influence the compound's physicochemical properties?

- Methodological Answer : Substituent effects are studied via systematic synthesis of analogs. For example:

- Electron-withdrawing groups (e.g., -Cl) increase sulfonamide acidity (pKa shifts).

- Bulky substituents (e.g., cyclohexyl) reduce solubility but enhance crystallinity.

Comparative HPLC retention times and logP measurements quantify polarity changes .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Gaussian09 or ORCA software is used with B3LYP/6-31G* basis sets .

-

Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets (e.g., carbonic anhydrase). Docking scores correlate with experimental IC₅₀ values in enzyme inhibition assays .

Table 2 : DFT vs. Experimental Data for Sulfonamide Derivatives

Derivative HOMO-LUMO Gap (eV) Experimental IC₅₀ (µM) -Cl substituent 4.2 0.45 -OCH₃ substituent 3.8 1.20

Q. What strategies resolve contradictions in reported biological activities of sulfonamide analogs?

- Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, concentration ranges) or structural differences. Solutions include:

- Meta-analysis : Standardize protocols (e.g., fixed 24-hour incubation for cytotoxicity assays).

- Structure-Activity Relationship (SAR) : Synthesize analogs with incremental modifications (e.g., -CH₃ vs. -CF₃) to isolate bioactivity trends .

- Data Reconciliation : Use multivariate statistics (PCA or PLS) to identify confounding variables .

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?

- Methodological Answer :

- Chiral Resolution : Use (-)-menthol or chiral HPLC columns to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP ligands) during sulfonamide formation.

Evidence from N-hydroxyethyl derivatives shows >90% enantiomeric excess (ee) with (S)-BINOL catalysts .

Data Contradiction Analysis

Q. Why do studies report conflicting antimicrobial activities for structurally similar sulfonamides?

- Methodological Answer : Variations in microbial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (e.g., agar dilution vs. broth microdilution) significantly impact results. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.